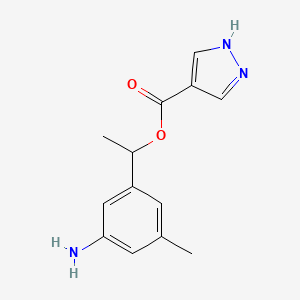
1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate is a compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate can be achieved through several routes. One common method involves the reaction of 3-amino-5-methylphenyl ethyl ketone with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction conditions typically include the use of a solvent such as ethanol and heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity . The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
1-(3-Amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: This compound has a similar pyrazole structure but differs in the substitution pattern.
3-Amino-4-carbethoxypyrazole: Another pyrazole derivative with different functional groups.
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate: This compound is closely related but has a different substitution on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
1-(3-amino-5-methylphenyl)ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-8-3-10(5-12(14)4-8)9(2)18-13(17)11-6-15-16-7-11/h3-7,9H,14H2,1-2H3,(H,15,16) |
InChI Key |
RMEXZAWLEBIFOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N)C(C)OC(=O)C2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



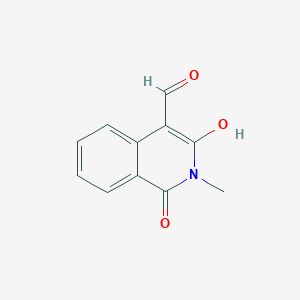
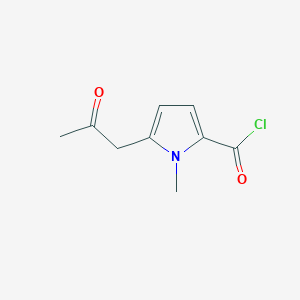

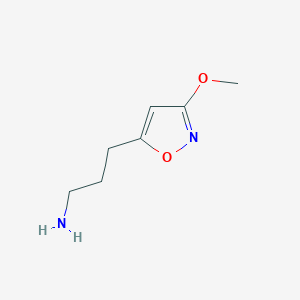

![N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
![Sodium (R)-2-hydroxy-2-(8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)butanoate](/img/structure/B12890830.png)
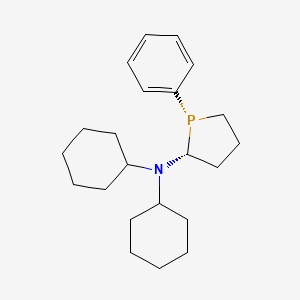

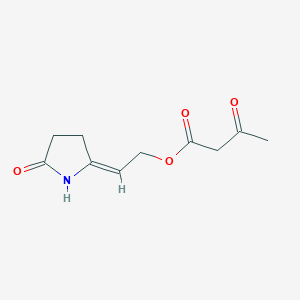
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)

